molecular formula C19H18N2O3 B3006054 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 688759-71-9

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B3006054
CAS No.: 688759-71-9
M. Wt: 322.364
InChI Key: ZUOTTXYJPPDEQI-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibitory Potential

  • Research highlights the synthesis of compounds containing N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) for enzyme inhibition studies. These compounds, including variations with 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moieties, showed substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase, providing insights into their potential therapeutic applications (Abbasi et al., 2019).

Antibacterial Properties

  • A study focusing on N-substituted sulfonamides bearing benzodioxane moiety, related to the target compound, revealed promising antibacterial potential against various Gram-negative and Gram-positive bacterial strains. This research underscores the potential of such compounds in developing new antibacterial agents (Abbasi et al., 2016).

Inhibitors for Cancer-Related Enzymes

  • The compound (S)-1-((1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazol-4-yl)methyl) was identified as a potent inhibitor against caspase-3, an enzyme related to cancer cell apoptosis, suggesting a potential role in cancer treatment (Jiang & Hansen, 2011).

B-Raf Kinase Inhibition

  • Novel 2,3-dihydrobenzo[b][1,4]dioxin-containing compounds have been synthesized and evaluated for their inhibitory activity against B-Raf kinase, an important target in melanoma therapy. Certain compounds exhibited potent activity, indicating their potential as therapeutic agents for melanoma treatment (Yang et al., 2012).

Potential in Organic Light-Emitting Devices

  • Research on phenanthroimidazole-functionalized compounds with 2,3-dihydrobenzo[b][1,4]dioxin-6-yl structures demonstrated their utility in non-doped blue organic light-emitting devices. The study provides insights into their potential applications in advanced electronic and photonic technologies (Jayabharathi et al., 2018).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-21-12-13(15-4-2-3-5-16(15)21)10-19(22)20-14-6-7-17-18(11-14)24-9-8-23-17/h2-7,11-12H,8-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOTTXYJPPDEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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